molecular formula C15H10F3N3O5 B2801415 N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941963-83-3

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2801415
CAS No.: 941963-83-3
M. Wt: 369.256
InChI Key: ODGWEPRIADFUAM-UHFFFAOYSA-N
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Description

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound characterized by the presence of nitro and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of 3-nitroaniline with 4-(trifluoromethoxy)aniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 3-nitroaniline with oxalyl chloride in an inert solvent such as dichloromethane.

    Step 2: Addition of 4-(trifluoromethoxy)aniline to the reaction mixture, followed by stirring at room temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N1-(3-aminophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide.

    Substitution: Formation of various substituted oxalamides depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its chemical stability and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The nitro and trifluoromethoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-nitrophenyl)-N’-(3-(trifluoromethyl)phenyl)urea
  • 4-nitrophenyl trifluoromethanesulfonate

Uniqueness

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

N'-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O5/c16-15(17,18)26-12-6-4-9(5-7-12)19-13(22)14(23)20-10-2-1-3-11(8-10)21(24)25/h1-8H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGWEPRIADFUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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